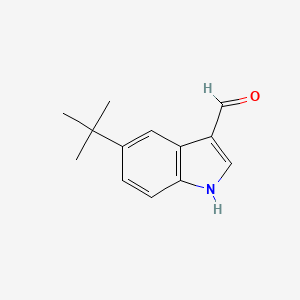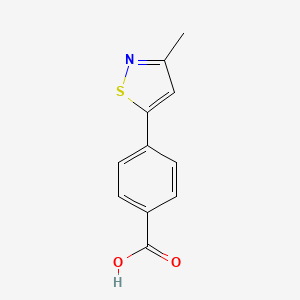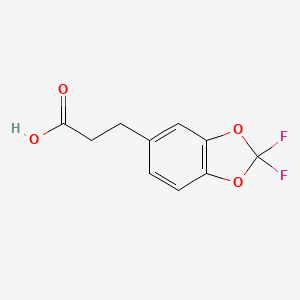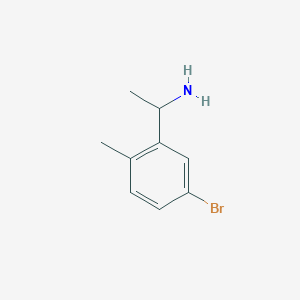![molecular formula C11H12O3 B1406163 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone CAS No. 1601779-56-9](/img/structure/B1406163.png)
1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone
Overview
Description
“1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone” is a chemical compound with the CAS Number: 1601779-56-9 . It has a molecular weight of 192.21 and its IUPAC name is 1-[4-(3-oxetanyloxy)phenyl]ethanone . The compound is stored in refrigerated conditions .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone”, often involves the opening of an epoxide ring with a ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone” is represented by the linear formula C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)14-11-6-13-7-11/h2-5,11H,6-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving oxetane derivatives are diverse. Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound having a four-membered ring with three carbon atoms and one oxygen atom . The reactions of oxetane derivatives often involve the opening of the oxetane ring, leading to a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone” include a molecular weight of 192.21 and a linear formula of C11H12O3 . The compound is stored in refrigerated conditions .Scientific Research Applications
Synthesis and Chemical Structure
1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone serves as a precursor in the synthesis of various organic compounds. Its structural modifications and chemical reactions lead to the creation of novel derivatives with potential applications in different fields of chemistry and biology. For example, the compound has been used in the synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These derivatives have shown moderate inhibitory activity against Gibberella zeae, highlighting its potential in developing fungicidal agents (Liu et al., 2012).
Photoremovable Protecting Group for Carboxylic Acids
The chemical structure of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone has been adapted for use as a new photoremovable protecting group for carboxylic acids. This novel application allows for the protection of various carboxylic acids, which can then be released through photolysis, showcasing the compound's versatility in synthetic organic chemistry (Atemnkeng et al., 2003).
Antimicrobial Activities
Derivatives of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one derivatives have been studied for their activity against bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating the compound's potential in the development of new antimicrobial agents (Dave et al., 2013).
Material Science Applications
In material science, 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone derivatives have been synthesized to explore their optical and thermal properties. These studies contribute to our understanding of how modifications to the chemical structure can influence the physical properties of materials, potentially leading to the development of new materials for various applications (Shruthi et al., 2019).
Safety And Hazards
The safety data sheet for a related compound, 4-(Oxetan-3-yloxy)benzoic acid, provides some general safety measures that might also apply to “1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone”. These include avoiding contact with skin and eyes, and using appropriate extinguishing media suitable for surrounding facilities in case of fire .
properties
IUPAC Name |
1-[4-(oxetan-3-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)14-11-6-13-7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDHEAUYUYOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)



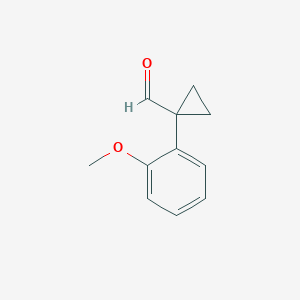
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)
